5-(4-Isothiocyanatophenyl)-1,3-oxazole
Overview
Description
5-(4-Isothiocyanatophenyl)-1,3-oxazole is an organic compound that features both an isothiocyanate group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isothiocyanatophenyl)-1,3-oxazole typically involves the reaction of 4-isothiocyanatobenzaldehyde with an appropriate oxazole derivative. One common method includes the use of a base-catalyzed cyclization reaction. The reaction conditions often involve moderate heating and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of environmentally benign solvents and catalysts is also considered to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isothiocyanatophenyl)-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
5-(4-Isothiocyanatophenyl)-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of probes for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive isothiocyanate group.
Mechanism of Action
The mechanism of action of 5-(4-Isothiocyanatophenyl)-1,3-oxazole involves its ability to react with nucleophiles, such as amino acids in proteins. This reactivity allows it to form covalent bonds with target molecules, thereby modifying their function. The isothiocyanate group is particularly reactive towards thiol groups in cysteine residues, making it useful for labeling and studying proteins.
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: These compounds also contain an isothiocyanate group and are used in liquid crystal applications.
Phenyl isothiocyanate: A simpler compound with similar reactivity, used as a reagent in organic synthesis.
Uniqueness
5-(4-Isothiocyanatophenyl)-1,3-oxazole is unique due to the presence of both an isothiocyanate group and an oxazole ring, which provides a combination of reactivity and structural features not found in simpler isothiocyanates. This dual functionality makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
5-(4-isothiocyanatophenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c14-7-12-9-3-1-8(2-4-9)10-5-11-6-13-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYNECHAXAYCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380061 | |
Record name | 5-(4-isothiocyanatophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-41-5 | |
Record name | 5-(4-isothiocyanatophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.